

Application Notes and Protocols: Synthesis of 2-Hydroxyethyl 4-methylbenzenesulfonate from Ethylene Glycol

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Compound of Interest

Compound Name: 2-Hydroxyethyl 4-methylbenzenesulfonate

Cat. No.: B1347326

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Abstract

This document provides a detailed protocol for the synthesis of **2-hydroxyethyl 4-methylbenzenesulfonate**, a key intermediate in organic synthesis, starting from ethylene glycol. The described method focuses on a controlled mono-tosylation reaction, which is often challenging due to the potential for di-substitution. The presented protocol is a "green" synthesis approach that avoids the need for column chromatography, relying instead on extraction and precipitation for purification. This method offers a high yield and simplifies the overall synthetic process.

Introduction

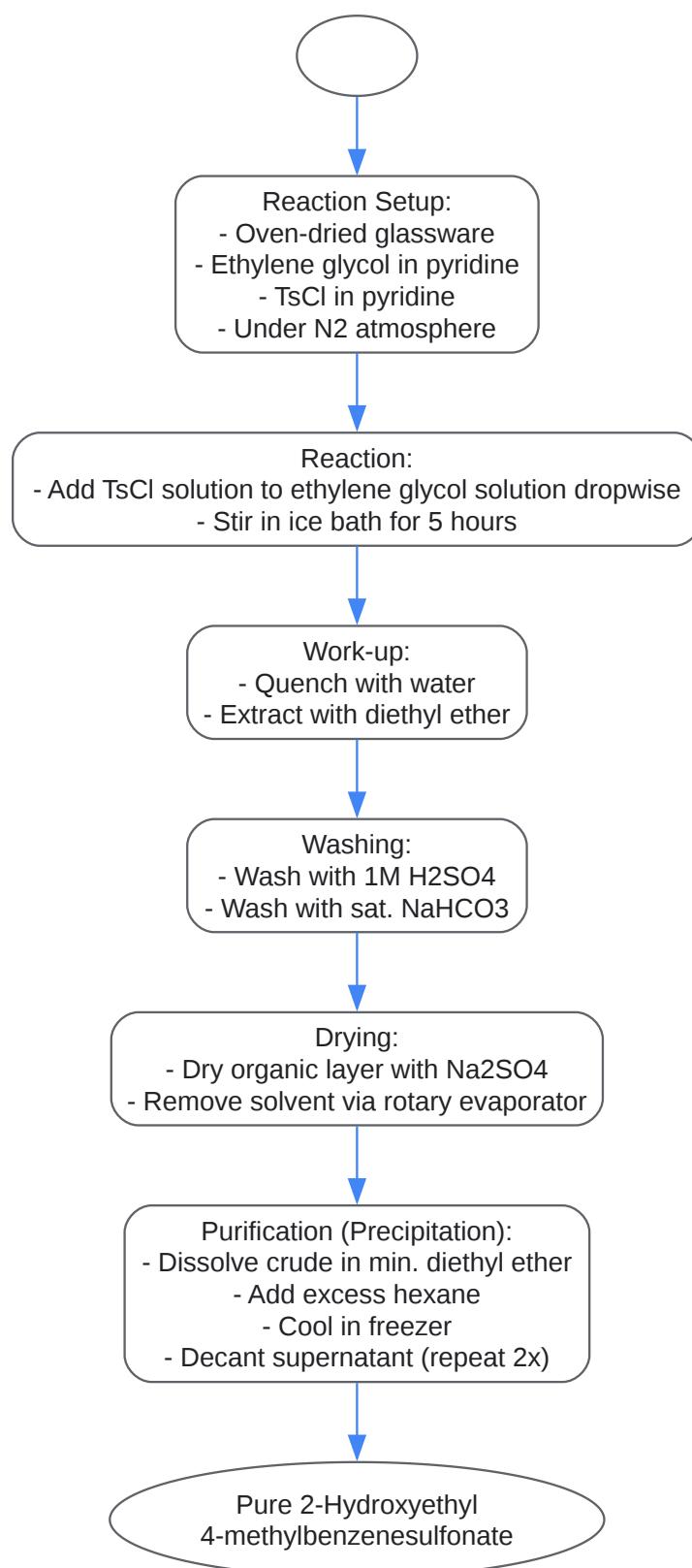
Ethylene glycol monotosylate (**2-hydroxyethyl 4-methylbenzenesulfonate**) is a valuable bifunctional molecule containing both a hydroxyl group and a good leaving group (tosylate). This structure makes it a versatile building block in the synthesis of various pharmaceuticals and other complex organic molecules. The selective tosylation of one of the two hydroxyl groups in ethylene glycol is a critical transformation. Traditional methods for mono-tosylation of diols can be inefficient, often resulting in a mixture of mono-tosylated, di-tosylated, and

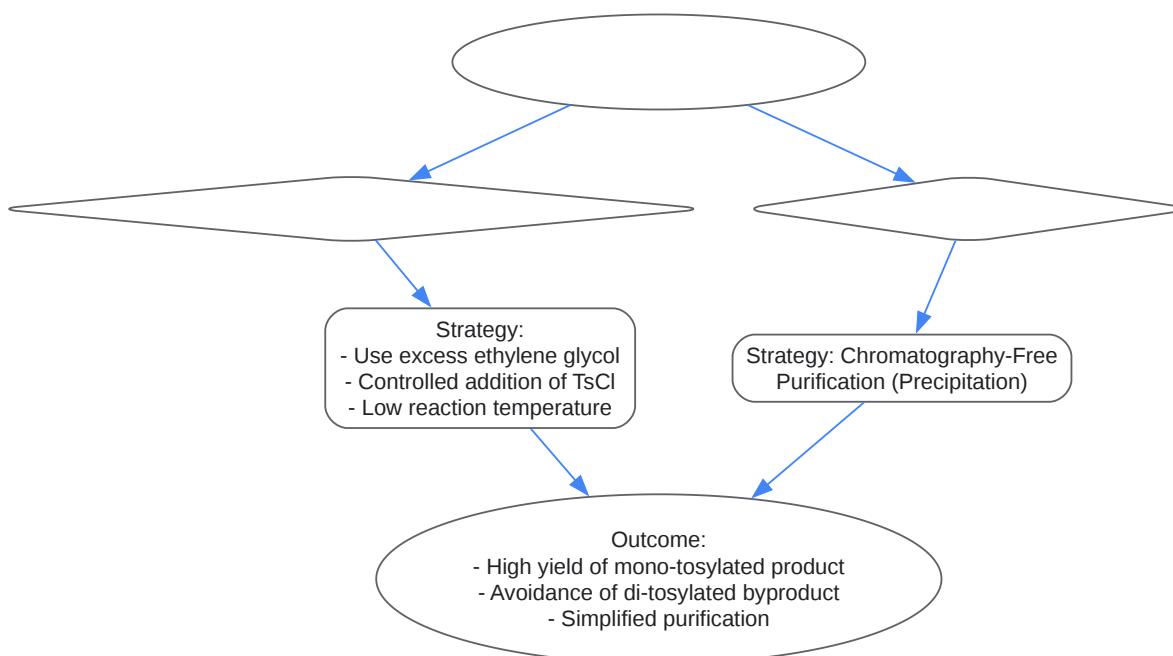
unreacted starting material, necessitating tedious purification steps like column chromatography.

This application note details a robust and environmentally friendly procedure for the synthesis of **2-hydroxyethyl 4-methylbenzenesulfonate** with a high yield. The protocol is designed to be easily scalable and avoids the use of chromatography for purification, making it a more efficient and cost-effective method.

Chemical Reaction and Mechanism

The synthesis involves the reaction of ethylene glycol with p-toluenesulfonyl chloride (TsCl) in the presence of a base, typically pyridine, which also acts as the solvent. The reaction proceeds via a nucleophilic attack of one of the hydroxyl groups of ethylene glycol on the sulfur atom of tosyl chloride. The pyridine serves to neutralize the hydrochloric acid byproduct formed during the reaction. By using an excess of ethylene glycol and controlling the reaction conditions, the formation of the di-tosylated byproduct can be minimized.



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